molecular formula C11H14N2S B8312080 3-[(2-Aminoethyl)thio]-7-methylindole

3-[(2-Aminoethyl)thio]-7-methylindole

Cat. No.: B8312080
M. Wt: 206.31 g/mol
InChI Key: OBRQZCDVQQRGIG-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)thio]-7-methylindole is an indole derivative characterized by a thioether linkage at position 3 of the indole ring, connected to a 2-aminoethyl group, and a methyl substituent at position 5. This compound is structurally related to 7-methyltryptamine (CAS: 21303-1A), as indicated in , which lists "3-(2-Aminoethyl)-7-methylindole → 7-Methyltryptamine" .

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

2-[(7-methyl-1H-indol-3-yl)sulfanyl]ethanamine

InChI

InChI=1S/C11H14N2S/c1-8-3-2-4-9-10(14-6-5-12)7-13-11(8)9/h2-4,7,13H,5-6,12H2,1H3

InChI Key

OBRQZCDVQQRGIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)SCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Indole Family

The following table summarizes key structural analogues and their differences:

Compound Name Substituents/Modifications CAS Number Key Features (vs. Target Compound) Reference
3-[(2-Aminoethyl)thio]-7-methylindole - 3-position: (2-Aminoethyl)thio
- 7-position: Methyl
21303-1A Reference compound; thioether and aminoethyl group enhance polarity
7-Methyltryptamine - 3-position: 2-Aminoethyl
- 7-position: Methyl
21303-1A Lacks thioether linkage; simpler tryptamine backbone
3-Amino-7-methylindolin-2-one hydrochloride - Indolin-2-one core
- 3-position: Amino
- 7-position: Methyl
1375474-02-4 Ketone at position 2 increases hydrophilicity; indolinone vs. indole
3-Amino-7-methyl-6-azaindole - Azaindole (additional nitrogen)
- 3-position: Amino
- 7-position: Methyl
1190314-01-2 Azaindole structure alters electronic properties; potential for altered receptor binding
3-Amino-7-ethylindolin-2-one hydrochloride - 7-position: Ethyl
- Indolin-2-one core
1332528-28-5 Ethyl group increases lipophilicity; ketone modifies reactivity

Key Observations :

  • Thioether vs. Amine Linkage: The thioether group in the target compound may confer greater stability against enzymatic degradation compared to the direct 2-aminoethyl group in 7-methyltryptamine .
  • Substituent Effects : Ethyl or ketone groups (e.g., in indolin-2-one derivatives) alter solubility and metabolic pathways compared to the methyl and thioether groups in the target compound .

Functional Group Variations in Related Compounds

  • This highlights the uniqueness of the target compound’s indole-thioether scaffold .
  • Halogenated Derivatives: Compounds like 3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid (CAS: 1552532-10-1) demonstrate how halogenation (e.g., fluorine) can increase electronegativity and bioavailability, a feature absent in the target compound .

Physicochemical and Pharmacological Implications

  • In contrast, indolin-2-one derivatives (e.g., 3-Amino-7-methylindolin-2-one hydrochloride) are explored as kinase inhibitors due to their planar, heterocyclic cores .

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